phenyl N-(4-acetylphenyl)carbamate
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Overview
Description
Phenyl N-(4-acetylphenyl)carbamate is an organic compound with the molecular formula C15H13NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a phenyl group and an acetylphenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that carbamates, in general, can interact with their targets through various mechanisms, such as hydrogen atom transfer (hat), radical adduct formation (raf), single electron transfer followed by proton transfer (setpt), and sequential proton loss electron transfer (splet) These interactions can lead to changes in the target molecules, affecting their function
Biochemical Pathways
Phenyl N-(4-acetylphenyl)carbamate may affect several biochemical pathways. For instance, carbamates are known to have antioxidant activity, scavenging reactive oxygen species (ROS) and thus playing a crucial role in biological functions . .
Result of Action
It’s known that carbamates can have antimicrobial activities , indicating that they may affect the growth and survival of certain microorganisms at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(4-acetylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-acetylphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl and acetylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted carbamates or phenyl derivatives.
Scientific Research Applications
Phenyl N-(4-acetylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl N-(4-acetylphenyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl N-phenylcarbamate: Lacks the acetyl group, resulting in different chemical and biological properties.
Methyl N-(4-acetylphenyl)carbamate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
4-formylphenyl-N-phenylcarbamate:
Biological Activity
Phenyl N-(4-acetylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and comparative studies with similar compounds.
Overview of this compound
This compound, with the molecular formula C15H15NO3, is a carbamate derivative that exhibits a range of biological activities. Its structure features a phenyl group attached to a carbamate moiety with an acetyl group in the para position, which influences its reactivity and biological properties.
Mode of Action:
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Atom Transfer (HAT): This mechanism allows for interaction with various biological targets by transferring hydrogen atoms.
- Radical Adduct Formation (RAF): The formation of radical species can lead to various biochemical reactions.
- Single Electron Transfer (SET): This mechanism facilitates electron transfer processes crucial for redox reactions.
- Sequential Proton Loss Electron Transfer (SPLET): This involves the loss of protons and electrons in sequence, impacting the compound's reactivity .
Biochemical Pathways
This compound is known to interact with multiple biochemical pathways:
- Antioxidant Activity: The compound has been shown to scavenge reactive oxygen species (ROS), which plays a significant role in mitigating oxidative stress within biological systems .
- Antimicrobial Properties: Research indicates that this compound exhibits promising antimicrobial and antifungal activities, making it a candidate for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Description | Biological Activity |
---|---|---|
Phenyl N-phenylcarbamate | Lacks the acetyl group | Different chemical and biological properties |
Methyl N-(4-acetylphenyl)carbamate | Similar structure but with a methyl group | Affects reactivity and applications |
4-formylphenyl-N-phenylcarbamate | Contains a formyl group | Varies in reactivity and potential applications |
Case Studies and Research Findings
-
Antimycobacterial Activity:
A study evaluated the antimycobacterial activity of various carbamates, including this compound. The results indicated significant efficacy against Mycobacterium tuberculosis, showcasing a minimum inhibitory concentration (MIC) as low as 8 μM for certain derivatives . -
Antifungal Properties:
Another investigation focused on the antifungal potential of carbamates. This compound demonstrated effective inhibition against various fungal strains, positioning it as a potential therapeutic agent in treating fungal infections . -
Neuroprotective Effects:
Preliminary studies suggest that similar carbamates may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, which could enhance cognitive function by increasing acetylcholine levels in synaptic clefts . This opens avenues for exploring this compound in neurodegenerative disease treatment.
Properties
IUPAC Name |
phenyl N-(4-acetylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)12-7-9-13(10-8-12)16-15(18)19-14-5-3-2-4-6-14/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGZXPZNAIRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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